
2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of adamantane, which is a type of diamondoid and one of the most stable organic compounds. The adamantane structure is incorporated into many pharmaceutical drugs due to its stability .
Molecular Structure Analysis
The adamantane core of the molecule is a three-dimensional, cage-like structure composed of three cyclohexane rings . Attached to this core are various functional groups, including methyl groups and a phenol group. The exact three-dimensional structure would depend on the specific locations of these groups on the adamantane core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Adamantane and its derivatives are typically crystalline solids at room temperature, and they have high melting points due to the stability of the adamantane structure .Applications De Recherche Scientifique
1. Synthesis and Biological Evaluation
A related compound, thioadatanserin, was synthesized for potential use in depression and anxiety disorders. It showed dual potency as a partial agonist against 5-HTR1A and an antagonist against 5-HTR2A, making it a candidate for depression and anxiety treatment. Its single X-ray crystal structure was determined, contributing to the understanding of its potential mechanism of action (Evans et al., 2020).
2. Anticancer Drug Synthesis
Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their potential as anticancer drugs. These complexes were shown to have cytotoxic effects against various human tumor cell lines, suggesting their utility in cancer treatment (Basu Baul et al., 2009).
3. Anticonvulsant Activity
The compound (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, a structurally related adamantane derivative, was synthesized and evaluated for its anticonvulsant activity. This research contributes to the development of new anticonvulsant drugs (Nesterkina et al., 2022).
4. Antifungal Abilities
Compounds such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol have been synthesized and evaluated for their antifungal abilities against various phytopathogenic fungi. This could pave the way for new antifungal agents in agriculture and medicine (Zhang et al., 2016).
5. Corrosion Inhibition
Isomers of bipyrazolic type, including compounds structurally related to 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride, have been investigated for their potential as corrosion inhibitors in steel. This research is significant for industrial applications, particularly in preventing corrosion in harsh chemical environments (Tebbji et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[(2-methyl-2-adamantyl)methylamino]methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c1-19(12-20-11-15-4-2-3-5-18(15)21)16-7-13-6-14(9-16)10-17(19)8-13;/h2-5,13-14,16-17,20-21H,6-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAYQZWLGBSMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)CNCC4=CC=CC=C4O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

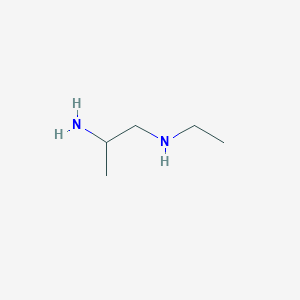
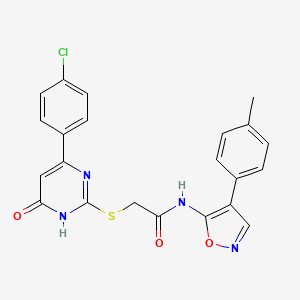
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid](/img/structure/B2808962.png)
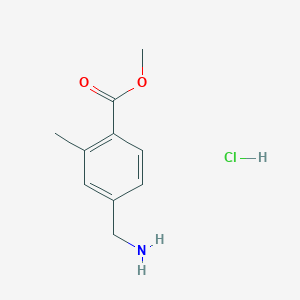

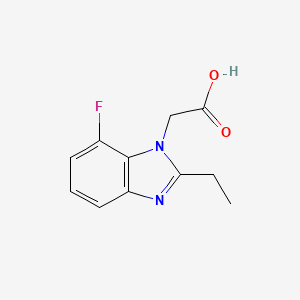
![5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808970.png)
![2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2808972.png)
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2808973.png)

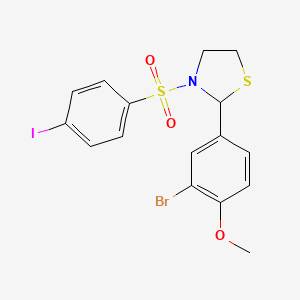
![1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808976.png)
![(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2808977.png)
![1-methyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2808980.png)